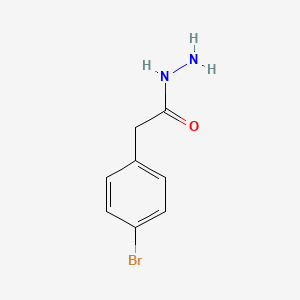

2-(4-Bromophenyl)acetohydrazide

Description

Significance in Medicinal Chemistry and Drug Discovery

In the field of medicinal chemistry, 2-(4-Bromophenyl)acetohydrazide serves as a key precursor for creating new chemical entities with potential therapeutic applications. nih.govacs.org Its significance lies in its role as a scaffold that can be chemically modified to produce a variety of derivatives. nih.govacs.org Researchers have utilized this compound to synthesize novel quinoline-carbohydrazide derivatives. nih.govacs.org

These synthesized derivatives have been investigated for their potential as microbial DNA gyrase inhibitors. nih.govacs.org DNA gyrase is a crucial enzyme for bacterial survival, and its inhibition can lead to bacterial death, making it an attractive target for new antibacterial agents. nih.gov Studies have shown that certain derivatives of this compound exhibit promising activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The molecular hybridization of the quinoline (B57606) scaffold with the hydrazide moiety from compounds like this compound has been a strategic approach to developing new agents to combat the challenge of multidrug-resistant bacteria. nih.govacs.org

Overview of Hydrazide Derivatives in Pharmaceutical Sciences

Hydrazides are a class of organic compounds characterized by the functional group (-C(=O)NHNH₂). mdpi.com This structural feature makes them versatile building blocks in the synthesis of various heterocyclic compounds and endows them with a broad spectrum of biological activities. mdpi.comnih.gov For decades, hydrazide derivatives have been a focal point of research in pharmaceutical sciences, leading to the development of numerous compounds with significant therapeutic value. nih.govnih.gov

The hydrazide moiety is a key component in several established drugs, including the anti-tuberculosis agent isoniazid (B1672263) and the antidepressant iproniazid. nih.govscispace.com The ability of hydrazides to act as synthons for heterocycles like pyrazoles, oxadiazoles, and triazoles has further expanded their importance in drug discovery. nih.gov The diverse pharmacological profiles of hydrazide derivatives make them a continuing subject of investigation for new therapeutic agents. tpcj.orgiscientific.org

Reported Biological Activities of Hydrazide Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Activity against various bacteria and fungi, including Mycobacterium tuberculosis. nih.goviscientific.org |

| Anticancer | Demonstrated ability to inhibit the growth of various cancer cell lines. nih.govtpcj.org |

| Anti-inflammatory | Capacity to reduce inflammation. nih.govresearchgate.net |

| Anticonvulsant | Efficacy in controlling or preventing seizures. nih.govscispace.com |

| Antiviral | Activity against different types of viruses. tpcj.orgiscientific.org |

Historical Context of Brominated Organic Compounds in Drug Design

The use of bromine in medicine has a long history, dating back to the 19th century. bsef.comicl-industrialproducts.com Bromide salts were among the first effective sedatives and anti-epileptics, discovered serendipitously in 1857. wikipedia.orgnih.gov Although their use as simple salts has declined due to the development of safer alternatives, the incorporation of bromine into more complex organic molecules remains a relevant strategy in modern drug design. icl-industrialproducts.comazom.com

The introduction of a bromine atom into a drug molecule can significantly alter its physical and chemical properties. ump.edu.pl This modification can lead to enhanced therapeutic activity, improved metabolic stability, and a longer duration of action. ump.edu.pl The "heavy atom effect" of bromine is also utilized in photodynamic therapy and as a radiosensitizer. ump.edu.pl Bromine's ability to form stable chemical bonds and its presence in numerous natural products, particularly from marine organisms with potent biological activities, underscores its continued importance in the pharmaceutical industry. ump.edu.pltethyschemical.comnih.gov From early sedatives to intermediates in the synthesis of modern anticancer and neurological drugs, brominated compounds have been and continue to be a valuable component in the pharmacopeia. azom.comtethyschemical.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVXKYRRHDMKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932695 | |

| Record name | 2-(4-Bromophenyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-97-6 | |

| Record name | Acetic acid, 2-(p-bromophenyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Bromophenyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 2-(4-Bromophenyl)acetohydrazide as a Key Intermediate

The compound this compound is a pivotal precursor in the synthesis of a variety of organic molecules. Its preparation is typically achieved through a two-step process commencing with 2-(4-Bromophenyl)acetic acid.

The initial step in the synthesis involves the esterification of 2-(4-Bromophenyl)acetic acid. semanticscholar.org A common method is the Fischer esterification, where the acid is refluxed with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. nih.govwikipedia.org This reaction yields the corresponding ester, for instance, methyl 2-(4-bromophenyl)acetate when methanol is used. nih.govwikipedia.org The primary purpose of this esterification is to activate the carboxyl group for the subsequent reaction.

| Starting Material | Reagents | Product |

| 2-(4-Bromophenyl)acetic Acid | Methanol, Sulfuric Acid (catalyst) | Methyl 2-(4-bromophenyl)acetate |

| 2-(4-Bromophenyl)acetic Acid | Ethanol, Sulfuric Acid (catalyst) | Ethyl 2-(4-bromophenyl)acetate |

This table outlines the common esterification reactions of 2-(4-Bromophenyl)acetic acid.

The resulting ester is then converted into this compound by reacting it with hydrazine (B178648) hydrate (B1144303). semanticscholar.orgsaudijournals.com This nucleophilic acyl substitution reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as dry methanol or absolute ethanol. nih.govnih.gov The hydrazide precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Product |

| Methyl 2-(4-bromophenyl)acetate | Hydrazine Hydrate | Dry Methanol | This compound |

| Ethyl 2-(4-bromophenyl)acetate | Hydrazine Hydrate | Absolute Ethanol | This compound |

This table details the synthesis of the target compound from its corresponding esters.

Derivatization Strategies via the Hydrazide Moiety

The hydrazide functional group in this compound is highly reactive and serves as a versatile handle for a wide array of chemical transformations, leading to the synthesis of diverse molecular architectures.

One of the most common derivatization strategies involves the condensation of the hydrazide with carbonyl compounds to form hydrazones, which are a subclass of Schiff bases. rsc.orgnih.gov

The reaction of this compound with various aromatic aldehydes and ketones, typically under reflux in a suitable solvent like ethanol, yields the corresponding N'-substituted hydrazones. rsc.orgnih.gov This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule. ijcce.ac.ir The formation of these hydrazones can be confirmed by spectroscopic methods such as IR, which shows the appearance of a C=N stretching vibration, and ¹H NMR, which displays a characteristic signal for the N-H proton. rsc.org

A wide range of aromatic aldehydes and ketones can be employed in this reaction, leading to a library of hydrazone derivatives with varying substituents on the aromatic ring. rsc.org

| This compound | Aromatic Carbonyl Compound | Product Type |

| ✓ | Benzaldehyde | Hydrazone |

| ✓ | 4-Chlorobenzaldehyde | Hydrazone |

| ✓ | 4-Methoxybenzaldehyde | Hydrazone |

| ✓ | 2-Hydroxybenzaldehyde | Hydrazone |

This table illustrates the variety of hydrazones that can be synthesized from this compound.

The hydrazide moiety is also a key participant in various cyclocondensation reactions, which lead to the formation of a multitude of heterocyclic systems. These reactions often involve the reaction of this compound with bifunctional reagents.

For instance, reaction with β-dicarbonyl compounds like acetylacetone (B45752) and ethyl acetoacetate (B1235776) can yield pyrazole (B372694) derivatives. nih.gov The reaction with ethyl cyanoacetate (B8463686) can lead to the formation of pyrazolone (B3327878) derivatives. nih.gov Furthermore, cyclocondensation with phthalic anhydride (B1165640) or maleic anhydride can produce dicarboximide derivatives. acs.org These reactions highlight the utility of this compound as a building block for constructing complex heterocyclic scaffolds.

Formation of Acyl/Thiosemicarbazide (B42300) Derivatives

The formation of acylsemicarbazide and thiosemicarbazide derivatives is a crucial step in the synthesis of many heterocyclic systems. Thiosemicarbazides are commonly prepared by reacting a hydrazide, such as this compound, with an appropriate isothiocyanate. mdpi.comnih.govturkjps.org This reaction is typically carried out by refluxing the components in a solvent like ethanol. nih.govturkjps.org

These thiosemicarbazide intermediates are versatile and can be used to synthesize various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles. mdpi.com For example, refluxing the thiosemicarbazide in the presence of 2N NaOH leads to the formation of 1,2,4-triazole-3-thiones, while treatment with cold concentrated sulfuric acid yields 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com

Table 4: Synthesis of Thiosemicarbazide Derivatives

| Hydrazide | Isothiocyanate | Product | Reference |

|---|---|---|---|

| 2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide | Cycloalkyl/aralkyl/aryl isothiocyanates | 2-[[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-substituted-hydrazinecarbothioamides | nih.govturkjps.org |

| Carboxylic acid hydrazides | (Aryl)isothiocyanates | 2-Acyl-N-(4-aryl)hydrazine-1-carbothioamides | mdpi.com |

Green Chemistry Approaches in Synthesis

Based on the available search results, there is no specific literature focused on the application of established green chemistry protocols for the synthesis of derivatives from this compound. While some synthetic methods may employ conditions that align with certain green chemistry principles, such as one-pot syntheses which can reduce waste and energy consumption, these are not explicitly framed within a green chemistry context in the reviewed articles. semanticscholar.org The optimization of chemical reactions to improve yields and reduce byproducts is a fundamental aspect of green chemistry, and general tools and methodologies for this exist. mdpi.com However, their specific application to reactions involving this compound is not detailed in the provided sources.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired products derived from this compound. Several factors, including the choice of solvent, catalyst, temperature, and reaction time, significantly influence the outcome of the synthesis.

For the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aldehydes, a one-pot procedure using Lawesson's reagent and DMAP in refluxing toluene (B28343) has been shown to be effective, providing moderate-to-high yields ranging from 75% to 97%. semanticscholar.org The formation of Schiff bases (hydrazones) from this compound and various aldehydes has been reported to proceed in excellent yields. rsc.org

In the synthesis of thiazolidinones, the reaction of thiosemicarbazide intermediates with ethyl bromoacetate (B1195939) in absolute ethanol with anhydrous sodium acetate (B1210297) requires a prolonged reflux time of 20 hours. turkjps.org The yield for a specific 4-thiazolidinone (B1220212) derivative was reported as 84%. turkjps.org The synthesis of the parent compound, this compound, from methyl 2-(4-bromophenyl)acetate and hydrazine hydrate in methanol is achieved by refluxing for 6 hours, followed by stirring at room temperature for 12 hours. nih.gov

The refinement of the crystal structure of this compound indicates specific parameters that confirm its structure, providing a basis for understanding its reactivity. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Alkyl/aryl-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-4H-1,2,4-triazole-3-thiones |

| 2-Alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles |

| 2-Acyl-N-(4-aryl)hydrazine-1-carbothioamides |

| 2,5-Disubstituted-1,3,4-thiadiazoles |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) |

| 3,5-Dimethyl-1H-pyrazol-1-yl derivative |

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one derivative |

| 5-Amino-1,2-dihydro-3H-pyrazol-3-one derivative |

| Pyrazolidine-3,5-dione derivative |

| 1-(4-bromophenyl)-2-(4-bromophenyl-3-phenol)-1H-pyrazol-4-yl)diazene |

| 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide |

| N-substituted hydrazinecarbothioamide |

| 3-Aryl-2-[((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-4-thiazolidinone |

| N-[2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide |

| N-[2-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2,2-diphenylacetamide |

| N-(4-Bromophenyl)-2-(...)-hydrazinecarbothioamide |

| 1,2,4-Triazole-3-thiones |

| Methyl 2-(4-bromophenyl)acetate |

| Lawesson's reagent |

| Diethyl malonate |

| Ethyl bromoacetate |

| Ethyl 2-bromopropionate |

| Acetylacetone |

| Ethyl acetoacetate |

| Malononitrile |

| Isothiocyanate |

| Thiosemicarbazide |

Structural Elucidation and Conformational Analysis of Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of newly synthesized derivatives of 2-(4-Bromophenyl)acetohydrazide. These techniques probe the molecular structure by measuring the interaction of the molecules with electromagnetic radiation.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the study of this compound derivatives, ¹H and ¹³C NMR provide definitive evidence for their formation and structure.

For instance, in a series of N'-(arylmethylidene)acetohydrazide derivatives, the ¹H NMR spectra confirm the condensation reaction by the appearance of a signal for the azomethine proton (-N=CH) and the disappearance of the aldehyde proton signal. turkjps.org The NH proton of the hydrazone linkage typically resonates as a singlet in the downfield region, often between δ 11.18 and 11.93 ppm. turkjps.orgrsc.org The methylene (B1212753) (-CH₂) protons of the acetohydrazide backbone appear as a characteristic singlet. ekb.eg

In more complex derivatives, such as those incorporating quinoline (B57606) or pyrazole (B372694) moieties, NMR is crucial for confirming the cyclization or substitution reactions. For example, the ¹³C NMR spectrum of a pyrazole derivative showed three distinct signals at δ 31.50, 160.58, and 163.28 ppm, corresponding to the carbons of the newly formed pyrazole ring. nih.govacs.org Similarly, for a succinohydrazide derivative, ¹³C NMR signals at 169.4, 169.9, and 170.5 ppm confirmed the presence of three distinct carbonyl groups. ekb.eg

Table 1: Selected ¹H and ¹³C NMR Data for Derivatives of this compound

| Derivative Class | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| Succinohydrazide | -CH₂- (succinyl) | 2.39 (t), 2.47 (t) | 39.2, 56.2, 62.5 | ekb.eg |

| -NH- (amide) | 7.51 (t), 9.03 (s), 9.26 (s) | - | ekb.eg | |

| >C=O (amide, acid) | - | 169.4, 169.9, 170.5 | ekb.eg | |

| Pyrazole | -CH₂- (pyrazole) | 4.37 (s) | 31.50 | nih.govacs.org |

| -NH₂ (pyrazole) | 1.06 (s) | - | nih.govacs.org | |

| C (pyrazole ring) | - | 160.58, 163.28 | nih.govacs.org | |

| Quinoline-carbohydrazide | -CH (pyrazolone) | 3.76 (s) | 66.75 | acs.org |

| -NH (pyrazolone) | 10.09 (s) | - | acs.org | |

| >C=O (pyrazolone) | - | 162.47 | acs.org |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For derivatives of this compound, IR spectra consistently show characteristic absorption bands that confirm their structure.

The formation of hydrazone derivatives is indicated by the appearance of a C=N stretching vibration, typically in the range of 1582–1650 cm⁻¹, and the disappearance of the primary amine (-NH₂) bands of the parent hydrazide. rsc.org The N-H stretching vibration of the amide group is observed as a distinct band, usually between 3171 and 3431 cm⁻¹. rsc.orgnih.govacs.org The carbonyl (C=O) group of the hydrazide moiety shows a strong absorption band, which is a key feature in these spectra. bibliomed.org For example, in N'-(arylmethylidene) derivatives, characteristic absorptions for the N-H group are seen around 3171–3218 cm⁻¹. rsc.org

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives

| Derivative Class | ν(N-H) | ν(C=O) | ν(C=N) | Reference |

| Hydrazones | 3171-3218 | - | 1582-1650 | rsc.org |

| Quinoline-carbohydrazides | 3431 | 1647-1660 | - | nih.govacs.org |

| Quinazolinone | 3217, 3311 | 1668 | 1637 | bibliomed.org |

| Succinohydrazide | 3384, 3205 | 1693, 1632 | - | ekb.eg |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For derivatives of this compound, mass spectra are used to confirm the expected molecular weight. nih.govacs.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For example, the HRMS of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol was found to be 472.0081 [M+Na]⁺, which corresponds to the calculated value of 472.0095 for the molecular formula C₂₂H₁₆BrN₃OS+Na. mdpi.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is often visible in the mass spectra, presenting as M⁺ and M+2 peaks, which further confirms the presence of a bromine atom in the structure. turkjps.org

Elemental analysis determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This technique is used to confirm the empirical formula of the synthesized derivatives. The experimentally found percentages are compared with the calculated theoretical values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the compound. rsc.orgnih.govmdpi.com

Table 3: Elemental Analysis Data for a 1,2,4-Triazole Derivative

| Element | Calculated (%) | Found (%) | Reference |

| C | 58.67 | 58.62 | mdpi.com |

| H | 3.58 | 3.54 | mdpi.com |

| Br | 17.74 | 17.68 | mdpi.com |

| N | 9.33 | 9.20 | mdpi.com |

| S | 7.12 | 7.02 | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the parent compound, this compound, has been determined. nih.govresearchgate.net It crystallizes in the monoclinic space group P2₁. researchgate.net In the crystal, the molecules are linked by N—H···O hydrogen bonds, forming one-dimensional chains. These chains are further connected through N-H···N interactions to create a two-dimensional network. nih.govresearchgate.net

The solid-state structures of several derivatives have also been reported. For instance, the crystal structure of N′-[(E)-1-(4-Bromophenyl)ethylidene]-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide was determined to understand its conformation and intermolecular interactions, which include N—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds that form a three-dimensional network. iucr.org

Table 4: Crystal Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₈H₉BrN₂O | nih.govresearchgate.net |

| Molecular Weight | 229.07 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 6.0798 (2) | nih.govresearchgate.net |

| b (Å) | 4.8565 (1) | nih.govresearchgate.net |

| c (Å) | 15.1126 (5) | nih.govresearchgate.net |

| β (°) | 98.003 (2) | nih.govresearchgate.net |

| Volume (ų) | 441.88 (2) | nih.govresearchgate.net |

| Z | 2 | nih.govresearchgate.net |

X-ray crystallography allows for the detailed analysis of molecular conformation, including the measurement of dihedral angles between different planar parts of the molecule.

In the parent this compound molecule, the 4-bromophenyl group and the acetohydrazide moiety are not coplanar. The dihedral angle between the mean plane of the bromophenyl ring and the plane of the formic hydrazide moiety is 80.66 (11)°. nih.govresearchgate.net This twisted conformation is a significant structural feature.

Investigation of Intermolecular Interactions

The crystalline structure and stability of this compound and its derivatives are significantly influenced by a network of intermolecular interactions, most notably hydrogen bonding and, in some cases, π-π stacking.

In the crystal structure of this compound, molecules are linked together through N—H···O hydrogen bonds, forming one-dimensional polymeric chains that extend along the nih.gov direction. researchgate.netiucr.org These chains are further interconnected by N-H···N and N-H···O hydrogen bonds, creating a two-dimensional network parallel to the (001) plane. researchgate.netiucr.org These hydrogen bonding patterns result in the formation of specific ring motifs, designated as R22(7) and R32(7). researchgate.netiucr.org The planarity of the 1-bromo-4-methylbenzene group and the formic hydrazide moiety, with root-mean-square deviations of 0.0129 Å and 0.0038 Å respectively, facilitates these interactions. The dihedral angle between these two planar groups is 80.66 (11)°. researchgate.netiucr.org

In a derivative, (E)-N′-[1-(4-Bromophenyl)ethylidene]-2-hydroxybenzohydrazide, intermolecular O—H···O hydrogen bonds link the molecules into chains. evitachem.com Furthermore, the crystal packing in this derivative is characterized by π–π stacking interactions, which pair molecules into centrosymmetric dimers. The distance between the centroids of the interacting aromatic rings is a short 3.671 (4) Å, indicating a significant interaction. evitachem.com The two aromatic rings in this molecule are nearly coplanar, with a small dihedral angle of 7.9 (1)°. evitachem.com

Another derivative, 2-(4-Bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one, exhibits intermolecular hydrogen bonding of the C-H…Br type in its crystal structure. bohrium.com In a different thiazolidinone derivative, N-[2-(4-Bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide, the crystal structure is stabilized by a three-dimensional network of intermolecular N—H⋯N and C—H⋯O hydrogen bonds, in addition to π–π stacking interactions between the pyridine (B92270) and benzene (B151609) rings. bohrium.com

The following table summarizes the key hydrogen bond parameters for this compound:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1A···O1 | 0.86 | 2.08 | 2.924 (3) | 166 |

| N2-H2A···N1 | 0.73 (3) | 2.37 (4) | 3.192 (4) | 167 (3) |

| N2-H2B···O1 | 0.73 (3) | 2.59 (4) | 3.230 (3) | 147 (4) |

Table 1: Hydrogen-bond geometry (Å, °) for this compound. researchgate.net

Computational Chemistry and Molecular Modeling for Structural Insights

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in providing deeper insights into the molecular structure and properties of this compound derivatives.

Density Functional Theory (DFT) Calculations

DFT calculations have been employed to study the molecular structure and vibrational spectra of derivatives such as 2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. bohrium.com These computational studies have shown good agreement between the calculated molecular parameters and vibrational frequencies and the experimental data, thereby validating the computational models used. bohrium.com

Biological Activities and Pharmacological Potential of Derivatives

Anticancer Activity

The quest for novel anticancer agents has led to the investigation of numerous synthetic compounds, with derivatives of 2-(4-bromophenyl)acetohydrazide emerging as a promising area of research. These compounds have been systematically evaluated for their ability to inhibit the growth of cancer cells and the molecular pathways they target.

A significant body of research has demonstrated the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. Thieno[3,2-d]pyrimidin-4(3H)-one derivatives bearing a 2-(4-bromophenyl)triazole moiety have shown excellent potency against the MCF-7 breast cancer cell line, with IC50 values as low as 19.4 µM. nih.gov Similarly, quinoline-oxadiazole derivatives incorporating the 2-(4-bromophenyl) scaffold exhibited considerable cytotoxic activity against both hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with IC50 values ranging from 0.137 to 0.332 µg/mL and 0.164 to 0.583 µg/mL, respectively. nih.gov

Further studies on pyrrolo[2,3-d]pyrimidine derivatives revealed that compounds featuring the 4-bromophenyl group possess significant anticancer activity. nih.gov A series of 1,3,4-oxadiazole (B1194373) derivatives also highlighted the importance of the 4-bromophenyl substituent for cytotoxic activity. rsc.org Research on coumarin (B35378) derivatives identified a hydrazone with a 4-bromobenzylidene moiety as having the best cytotoxic activity against the PC-3 prostate cancer cell line. researchgate.net In another study, new quinoline (B57606) derivatives were tested against five tumor cell lines—HePG-2, HCT-116, MCF-7, PC3, and HeLa—showing IC50 ranges between 5.6 and 19.2 µg/ml. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Derivative Class | Cell Line | Reported IC50 Value | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)triazole | MCF-7 | 19.4 ± 0.22 µM | nih.gov |

| Quinoline-oxadiazole | HepG2 | 0.137–0.332 µg/mL | nih.gov |

| Quinoline-oxadiazole | MCF-7 | 0.164–0.583 µg/mL | nih.gov |

| Coumarin-hydrazone | PC-3 | Most active in series | researchgate.net |

| Quinoline derivative | HePG-2, HCT-116, MCF-7, PC3, HeLa | 5.6-19.2 µg/ml | researchgate.net |

| 1H-pyrazolo[3,4-d]pyrimidine | A549 | 8.21 µM | |

| 1H-pyrazolo[3,4-d]pyrimidine | HCT-116 | 19.56 µM |

Understanding the molecular mechanisms by which these derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research has pointed towards apoptosis induction and enzyme inhibition as key pathways.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Several derivatives of this compound have been shown to induce apoptosis. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial for this process. For instance, certain celecoxib (B62257) analogues have demonstrated a potent pro-apoptotic effect through the intrinsic mitochondrial pathway, marked by a significant increase in the Bax/Bcl-2 ratio. Similarly, some coumarin derivatives induce apoptosis in PC-3 cells by upregulating Bax and downregulating the anti-apoptotic gene Bcl-2. This modulation of apoptotic markers, often accompanied by an increase in the levels of executioner caspases like caspase-3 and caspase-7, confirms the ability of these compounds to trigger programmed cell death in cancer cells. Studies on thiophene (B33073) carboxamides also correlated their apoptotic inducing activities with an increase in the Bax/Bcl-2 ratio and elevated levels of caspase-3/7.

Many cancer pathways are driven by the aberrant activity of specific enzymes, making them attractive targets for therapeutic intervention.

h-TNAP (human tissue-nonspecific alkaline phosphatase): This enzyme is implicated in processes like vascular calcification and bone mineralization. nih.gov Hydrazone derivatives of 4-bromophenylacetic acid have been identified as potent inhibitors of h-TNAP. One such derivative, compound 4p, was found to be a particularly potent inhibitor of TNAP with an IC50 value of 0.026 µM. Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of h-TNAP.

GSK-3 beta (Glycogen Synthase Kinase-3 beta): GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to cancer. While direct inhibition by this compound itself is less documented, related heterocyclic scaffolds are known GSK-3β inhibitors. For example, small-molecule inhibitors like AR-A014418 have shown antiproliferative effects in cancer cells by targeting GSK-3β. The development of inhibitors for GSK-3 is an active area of research, with various compounds showing high selectivity and potency.

EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase): EGFR is a key player in cell growth and proliferation, and its overexpression is common in many cancers. Derivatives of this compound have been successfully designed as EGFR inhibitors. Quinoline-oxadiazole derivatives showed significant EGFR tyrosine kinase inhibition. nih.gov Furthermore, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors, with one compound (12b) showing an IC50 value of 0.016 µM against wild-type EGFR and also demonstrating activity against a mutant form (EGFRT790M).

The efficacy of new compounds is often benchmarked against existing standard drugs. Derivatives of this compound have shown comparable or, in some cases, superior activity to established anticancer agents.

For example, 2-(4-bromophenyl)triazole derivatives exhibited greater potency against MCF-7 cell lines (IC50 = 19.4 µM) than the standard chemotherapeutic drug Doxorubicin (IC50 = 40.0 µM). nih.gov In the realm of targeted therapy, quinoline-oxadiazole derivatives showed cytotoxic activities against HepG2 and MCF-7 cells that were comparable to the EGFR inhibitor, Erlotinib. nih.gov A particularly potent 1H-pyrazolo[3,4-d]pyrimidine derivative was found to be 2.4-fold more potent than Erlotinib against the mutant EGFRT790M. When evaluated for their ability to inhibit S. aureus DNA gyrase, certain 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives showed IC50 values approaching that of Ciprofloxacin (B1669076).

Mechanisms of Action in Cancer Inhibition

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity. The rise of drug-resistant microbial strains necessitates the development of new classes of antibiotics.

Newly synthesized quinoline derivatives containing the this compound backbone have been screened for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). Certain derivatives exhibited potent activity, particularly against S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 38.64 µM. These compounds are believed to exert their effect by inhibiting microbial DNA gyrase, an essential enzyme for bacterial replication.

Other heterocyclic systems derived from this compound, such as those containing indole (B1671886) moieties, have also been evaluated for their in vitro antibacterial and antifungal activities. Similarly, some 1,3,4-oxadiazole derivatives have shown remarkable antibacterial activity against S. aureus and E. coli. The antimicrobial efficacy of these compounds is often compared to standard drugs like Ciprofloxacin, with some pyrazole (B372694) derivatives showing comparable MIC values against strains like Bacillus subtilis.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Microorganism | Reported MIC Value | Reference |

|---|---|---|---|

| Quinoline-carbohydrazide | S. aureus | 38.64 µM | |

| Quinoline-carbohydrazide | S. aureus | 49.04 µM | |

| Indenopyrazole | Bacterial Strains | 0.0270–0.0541 μmol/mL | |

| Furan-oxadiazole | S. aureus | 4 μg/mL | |

| Furan-oxadiazole | E. coli | 8 μg/mL |

Antibacterial Efficacy

Derivatives of this compound have been the subject of extensive research for their potential as antibacterial agents. These compounds have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria, with some also exhibiting inhibitory effects on essential bacterial enzymes like DNA gyrase.

Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, M. luteus, Str. pyogenes)

A variety of this compound derivatives have demonstrated notable efficacy against Gram-positive bacteria. For instance, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their antibacterial properties. plos.org Among these, compound 3k showed strong inhibitory activity against Staphylococcus aureus and Bacillus subtilis. plos.org

In another study, quinoline derivatives of this compound were synthesized and tested against S. aureus. nih.govacs.org Several of these compounds, including 6a, 6b, 10, 11, 13, and 14 , displayed significant antibacterial activity, with inhibition zones ranging from 21–30 mm. nih.govacs.org Specifically, compounds 5 and 6b exhibited potent activity against S. aureus with Minimum Inhibitory Concentration (MIC) values of 49.04 and 38.64 μM, respectively. nih.govacs.org

Furthermore, N-(4-bromophenyl)furan-2-carboxamide and its analogues were investigated for their in vitro antibacterial activities against clinically isolated drug-resistant S. aureus (MRSA). nih.gov The parent molecule, N-(4-bromophenyl)furan-2-carboxamide (3 ), was found to be particularly effective. nih.govmdpi.com

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3k | Staphylococcus aureus | Potent inhibitor | plos.org |

| 3k | Bacillus subtilis | Potent inhibitor | plos.org |

| 6a, 6b, 10, 11, 13, 14 | Staphylococcus aureus | Zone of inhibition: 21–30 mm | nih.govacs.org |

| 5 | Staphylococcus aureus | MIC: 49.04 μM | nih.govacs.org |

| 6b | Staphylococcus aureus | MIC: 38.64 μM | nih.govacs.org |

| 3 | MRSA | Effective | nih.govmdpi.com |

Against Gram-Negative Bacteria (e.g., P. vulgaris, K. pneumonia, Ent. aerogenes, E. cloacae, Pseudomonas aeruginosa)

The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria, although efficacy can be varied. For example, N-(4-bromophenyl)furan-2-carboxamide and its derivatives were tested against clinically isolated drug-resistant strains of Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacter cloacae. nih.gov The parent compound 3 showed the most effective activity against these bacteria, particularly NDM-positive A. baumannii. nih.govmdpi.com

In contrast, a study on quinoline derivatives of this compound found that while they were active against Gram-positive S. aureus, none were effective against the Gram-negative bacterium Escherichia coli. nih.govacs.org However, other research has shown that certain derivatives can be effective against Gram-negative strains like Proteus vulgaris, Salmonella typhimurium, and Pseudomonas aeruginosa. wjbphs.com The search for broad-spectrum antibacterial agents has led to the development of alkoxyquinoline derivatives that can inhibit efflux pumps in multidrug-resistant Enterobacter aerogenes and Klebsiella pneumoniae, thereby restoring susceptibility to various antibiotics. nih.gov

| Compound/Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide (3) | Acinetobacter baumannii (NDM-positive) | Most effective | nih.govmdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide (3) | Klebsiella pneumoniae | Effective | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide (3) | Enterobacter cloacae | Effective | nih.gov |

| Quinoline derivatives | Escherichia coli | Not effective | nih.govacs.org |

| Certain derivatives | Proteus vulgaris, Salmonella typhimurium, Pseudomonas aeruginosa | Significantly effective | wjbphs.com |

| Alkoxyquinoline derivatives | Enterobacter aerogenes, Klebsiella pneumoniae (multidrug-resistant) | Inhibit efflux pumps | nih.gov |

Microbial DNA Gyrase Inhibition

A key mechanism of antibacterial action for some this compound derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. acs.org A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives were designed as potential DNA gyrase inhibitors. plos.org Compound 3k from this series was found to strongly inhibit Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. plos.org

Similarly, novel 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were designed and synthesized as bacterial DNA gyrase inhibitors. nih.govacs.org In a S. aureus DNA gyrase supercoiling assay, compounds 6b and 10 showed IC₅₀ values of 33.64 and 8.45 μM, respectively, compared to the IC₅₀ of 3.80 μM for the reference drug ciprofloxacin. nih.govfigshare.comresearchgate.net Molecular docking studies supported these findings, with compound 6b showing a significant binding score of -7.73 kcal/mol, which was better than that of ciprofloxacin (-7.29 kcal/mol). nih.govfigshare.comresearchgate.net

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| 3k | Staphylococcus aureus DNA gyrase | 0.15 µg/mL | plos.org |

| 3k | Bacillus subtilis DNA gyrase | 0.25 µg/mL | plos.org |

| 6b | Staphylococcus aureus DNA gyrase | 33.64 μM | nih.govfigshare.comresearchgate.net |

| 10 | Staphylococcus aureus DNA gyrase | 8.45 μM | nih.govfigshare.comresearchgate.net |

| Ciprofloxacin (reference) | Staphylococcus aureus DNA gyrase | 3.80 μM | nih.govfigshare.comresearchgate.net |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)

In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their antifungal potential. Quinoline derivatives have shown considerable activity against Candida albicans. nih.govacs.org Specifically, compounds 11 and 13 demonstrated significant antifungal activity with inhibition zones of 29 mm and 31 mm, respectively, against C. albicans. nih.govacs.org Compound 13 was identified as the most potent against both S. aureus and C. albicans. nih.govacs.org

Other studies have explored hydrazone derivatives for their antifungal effects against various Candida species, including azole-resistant strains. mdpi.com Furthermore, some derivatives have been tested against Aspergillus niger, another common fungal pathogen. wjbphs.com The broad-spectrum antimicrobial activity of these derivatives highlights their potential for further development as antifungal agents.

Antituberculosis Activity (e.g., Mycobacterium tuberculosis H37Rv)

The search for new antitubercular agents has led to the investigation of this compound derivatives. A series of thiazole (B1198619) derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited good antitubercular activity with MIC values ranging from 1 to 61.2 μM. nih.gov These findings suggest that the thiazole scaffold incorporating the this compound moiety could be a promising template for developing new drugs to combat tuberculosis. nih.gov

Antiviral Activity (e.g., SARS-CoV-2 main protease)

The global health crisis caused by SARS-CoV-2 prompted extensive research into antiviral therapeutics, and derivatives of this compound have been explored as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral life cycle. nih.govfrontiersin.org

A study involving the synthesis of a new hydrazide derivative, (E)-N'-(1-(4-bromophenyl)ethylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide, demonstrated its potential as an inhibitor of the SARS-CoV-2 main protease. nih.gov Molecular modeling studies revealed a stable binding mode of this compound at the enzyme's active site with a binding energy of -8.1 kcal/mol. nih.gov Further simulations reported highly favorable binding energies, suggesting that this compound could be a promising lead for further structural optimization in the development of anti-SARS-CoV-2 agents. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have been instrumental in identifying key structural motifs and substituents that enhance their pharmacological effects.

Impact of Substituents on Biological Efficacy

The nature and position of substituents on the aromatic ring and the hydrazone moiety of this compound derivatives play a critical role in determining their biological efficacy.

The introduction of various substituents at the imine functionality of hydrazone derivatives based on 4-bromophenyl acetic acid has been shown to significantly influence their alkaline phosphatase inhibition activity. rsc.org For instance, the presence of an electron-donating ethoxy (-OEt) group led to a substantial increase in inhibitory efficacy against intestinal alkaline phosphatase (IAP). rsc.org Conversely, electron-withdrawing groups on the aryl ring and increased steric bulk were generally unfavorable for activity. rsc.org However, nitro (-NO2) groups at the ortho- and meta-positions of the phenyl ring attached to the imine carbon resulted in remarkable inhibitory potential against placental alkaline phosphatase (PLAP). rsc.org The incorporation of a heterocyclic moiety like a furanyl group also led to significant inhibition of PLAP. rsc.org

In the context of antimicrobial activity, the nature of the substituent on the benzene (B151609) ring of hydrazone derivatives can dictate their potency. For example, in a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives, the antimicrobial activity was dependent on the substituent attached to the benzene ring. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives:

| Derivative Type | Substituent | Position | Biological Activity | Effect |

| Hydrazone | -OEt | Alkaline Phosphatase Inhibition (IAP) | Increased Efficacy | |

| Hydrazone | Electron-withdrawing groups | Aryl ring | Alkaline Phosphatase Inhibition (h-IAP) | Reduced Activity |

| Hydrazone | Steric bulk | Alkaline Phosphatase Inhibition (h-IAP) | Reduced Activity | |

| Hydrazone | -NO2 | ortho, meta | Alkaline Phosphatase Inhibition (PLAP) | Remarkable Inhibition |

| Hydrazone | Furanyl | Alkaline Phosphatase Inhibition (PLAP) | Significant Inhibition |

Role of the Hydrazide Moiety in Activity

The hydrazide moiety (-CONHNH2) is a crucial pharmacophore in many biologically active molecules, and derivatives of this compound are no exception. mdpi.comhygeiajournal.com This functional group is known to participate in key interactions with biological targets, often through hydrogen bonding.

In the crystal structure of this compound, the hydrazide moiety is involved in forming a two-dimensional network through strong N—H⋯O hydrogen bonds. nih.govresearchgate.net This hydrogen bonding capability is fundamental to its interaction with biological macromolecules. The hydrazide group can act as both a hydrogen bond donor and acceptor, allowing it to form stable complexes with enzyme active sites or receptors.

The hydrazide-hydrazone linkage (-CONH-N=CH-) is a common feature in many derivatives and is considered an important structural element for a wide range of biological activities, including antimicrobial and enzyme inhibition. hygeiajournal.comnih.gov The blockage of the terminal -NH2 group of the hydrazide to form a hydrazone can sometimes lead to reduced toxicity while maintaining or even enhancing biological activity. hygeiajournal.com The keto-enol tautomerism exhibited by hydrazones, where they can exist in equilibrium between the keto and enol forms in solution, further contributes to their ability to interact with diverse biological targets. mdpi.com

Pharmacophore Identification and Optimization

Pharmacophore modeling is a crucial step in rational drug design, aiming to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For derivatives of this compound, identifying and optimizing the pharmacophore can lead to the design of more potent and selective compounds.

The core pharmacophore of these derivatives often includes the 4-bromophenyl group, the acetohydrazide linker, and various substituents on the hydrazone moiety. The 4-bromophenyl group can engage in hydrophobic and halogen bonding interactions, while the hydrazide and hydrazone components are critical for hydrogen bonding and chelation with metal ions in enzyme active sites.

Molecular hybridization is a strategy that combines two or more pharmacophoric units to create a new hybrid molecule with enhanced activity. researchgate.net This approach has been successfully applied to 2-phenyl quinoline hydrazide derivatives, where the hydrazine (B178648) moiety serves as a molecular hybrid, contributing to their antimicrobial activity whether it is in a cyclic or an open form. researchgate.net By systematically modifying different parts of the scaffold and evaluating the resulting changes in biological activity, researchers can refine the pharmacophore model and guide the synthesis of optimized derivatives. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

To gain a deeper understanding of how this compound derivatives interact with their biological targets at the molecular level, computational techniques such as molecular docking and molecular dynamics (MD) simulations are employed. These methods provide valuable insights into binding modes, affinities, and the specific interactions that drive biological activity.

Identification of Binding Modes and Affinities

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. csfarmacie.cznih.gov For derivatives of this compound, docking has been used to identify potential binding modes within the active sites of various enzymes and receptors.

In a study of quinoline-4-carbohydrazide (B1304848) derivatives, molecular docking revealed that a compound with a 4-(4-methoxyphenyl)acetamidohydazinyl substitution exhibited a significant docking binding score, surpassing that of the reference drug ciprofloxacin. researchgate.netacs.org This suggests a strong binding affinity for the target, which in this case was microbial DNA gyrase. researchgate.netacs.org The binding affinity values obtained from docking studies, often in the range of -5.3 to -6.1 Kcal/mol for similar heterocyclic compounds, provide a quantitative measure of the ligand's potential efficacy. nih.gov

The following table presents representative binding affinities of related hydrazone derivatives against a specific biological target:

| Compound | Target | Binding Affinity (kcal/mol) |

| Quinoline derivative with ethyl formohydrazonate | S. aureus DNA gyrase | - |

| Quinoline derivative with 4-(4-methoxyphenyl)acetamidohydazinyl | S. aureus DNA gyrase | -7.73 |

| Ciprofloxacin (Reference) | S. aureus DNA gyrase | -7.29 |

Note: A more negative value indicates a stronger binding affinity.

Ligand-Protein Interaction Analysis

Beyond predicting binding poses and affinities, molecular docking and dynamics simulations allow for a detailed analysis of the specific interactions between the ligand and the protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, all of which contribute to the stability of the ligand-protein complex.

For instance, in the docking of α-aminophosphonate derivatives, hydrogen bonding with key amino acid residues like Ser420 and Ser398 was identified as crucial for their interaction with the penicillin-binding protein. nih.gov Similarly, for thiopyrano[2,3-b]quinoline derivatives, interactions with amino acids such as ILE-8, LYS-7, and TRP-12 were observed. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex, allowing researchers to assess its stability over time. mdpi.com MD simulations can confirm the stability of the docked pose and provide insights into the thermodynamic properties of the binding process. mdpi.com By analyzing the trajectory of the simulation, researchers can identify key residues that consistently interact with the ligand, further validating the importance of these interactions for biological activity. This detailed understanding of ligand-protein interactions is invaluable for the rational design of new and improved derivatives of this compound.

Prediction of Pharmacokinetic Properties (e.g., GIT absorption, Blood-Brain Barrier penetration)

The evaluation of pharmacokinetic properties, namely Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical phase in the drug discovery and development process. For derivatives of this compound, in silico computational tools are frequently employed to predict their potential as drug candidates. These predictive models assess key parameters such as gastrointestinal (GIT) absorption and the ability to cross the blood-brain barrier (BBB), offering early insights into the bioavailability and central nervous system activity of these compounds. researchgate.netmdpi.comnih.gov

Gastrointestinal Absorption

Good oral bioavailability is a desirable characteristic for many drug candidates. In silico models predict the gastrointestinal absorption of this compound derivatives based on various physicochemical properties. For instance, a study on a series of 4-hydroxybenzhydrazide-hydrazone derivatives, which share the hydrazone linkage, indicated favorable gastrointestinal absorption for the lead compound. researchgate.net Similarly, in silico ADMET prediction studies on thiazole Schiff base derivatives confirmed their potential for oral bioavailability. nih.gov Another investigation on nitro and chloro indolinone derivatives also predicted high gastrointestinal (GI) absorption rates. nih.gov These predictions are often based on models like the BOILED-Egg model, which visualizes passive gastrointestinal absorption and brain penetration. researchgate.net

Blood-Brain Barrier (BBB) Penetration

The ability of a compound to penetrate the blood-brain barrier is crucial for drugs targeting the central nervous system (CNS). doaj.orgnih.gov Conversely, for peripherally acting drugs, low BBB penetration is preferred to avoid CNS side effects. acs.org Predictive studies on various derivatives of this compound have shown diverse outcomes.

For example, in silico analysis of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives suggested a low capacity to cross the BBB. acs.org In contrast, some hydrazide-hydrazone derivatives have been predicted to have good BBB permeability. researchgate.net The prediction of BBB penetration is often supplemented by calculating various molecular descriptors. thieme-connect.com For a series of pyrrole-based Schiff bases, a PAMPA-BBB assay was used in conjunction with in silico models to experimentally assess passive diffusion across the BBB. mdpi.com

The following tables summarize the predicted pharmacokinetic properties of selected derivatives from different studies.

| Derivative Class | Predicted GIT Absorption | Methodology | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Good to moderate | In silico ADMET analysis | acs.org |

| 4-Hydroxybenzhydrazide-hydrazone derivative (ohbh10) | Favorable | In silico ADME prediction (BOILED-Egg Model) | researchgate.net |

| Derivative Class | Predicted BBB Penetration | Methodology | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Low | In silico ADMET analysis | acs.org |

| 2-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Prediction aided by ADME analysis | ADME Prediction | thieme-connect.com |

| 4-Hydroxybenzhydrazide-hydrazone derivative (ohbh10) | Good | In silico ADME prediction | researchgate.net |

Future Research Directions and Therapeutic Implications

Development of Novel Drug Candidates based on 2-(4-Bromophenyl)acetohydrazide Scaffold

The this compound scaffold and its close structural analogues are pivotal in the development of new therapeutic agents, particularly in the realms of antimicrobial and anticancer research. The strategy often involves molecular hybridization, where the core structure is combined with other pharmacologically active moieties, such as quinoline (B57606) and oxadiazole rings, to create hybrid molecules with enhanced potency and selectivity. nih.govacs.org

Researchers have successfully synthesized novel 2-phenyl quinoline hydrazide derivatives starting from precursors like 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov These efforts have yielded compounds with significant antimicrobial activity. For instance, by modifying the hydrazide group, scientists have created derivatives that show considerable efficacy against pathogenic microbes. One such derivative, 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one, was identified as a potent agent against both Staphylococcus aureus and Candida albicans. acs.org Another derivative, a quinoline linked to a 4-(4-methoxyphenyl)acetamidohydrazinyl group, also demonstrated notable antibacterial activity against S. aureus. acs.org

The versatility of this scaffold extends to the development of anticancer agents. By incorporating the 2-(4-bromophenyl)quinoline (B1270115) moiety into 1,3,4-oxadiazole (B1194373) hybrids, new compounds with dual anticancer and antimicrobial properties have been designed. These molecules have been shown to exhibit considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

Table 1: Selected Antimicrobial Derivatives Based on the 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) Scaffold

| Compound Name | Target Organism | Measurement | Result | Reference |

|---|---|---|---|---|

| 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one (Compound 13) | S. aureus | Inhibition Zone | 30 mm | acs.org |

| 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one (Compound 13) | C. albicans | Inhibition Zone | 31 mm | acs.org |

| Quinoline derivative with 4-(4-methoxyphenyl)acetamidohydazinyl (Compound 6b) | S. aureus | MIC | 38.64 µM | acs.org |

| Quinoline derivative with ethyl formohydrazonate (Compound 5) | S. aureus | MIC | 49.04 µM | acs.org |

Combination Therapies involving this compound Derivatives

Currently, there is a lack of published research specifically investigating the use of this compound derivatives in combination therapies. The primary focus has been on the discovery and evaluation of these compounds as standalone agents. However, the development of combination therapies represents a significant and logical next step in their preclinical and clinical evaluation. Future studies could explore the synergistic effects of these derivatives with existing antibiotics to combat drug-resistant bacteria or with standard chemotherapeutic agents to enhance anticancer efficacy and potentially reduce toxicity.

In Vivo Efficacy and Toxicity Studies

While in vitro studies have demonstrated the promise of this scaffold, the progression of these candidates toward clinical use is contingent upon successful in vivo evaluation. Such studies are essential to understand the efficacy, pharmacokinetics, and safety of these compounds in a complex biological system.

Research on structurally related compounds provides a framework for future in vivo testing. For example, in vivo studies on certain coumarin (B35378) derivatives bearing a bromophenyl group have shown a marked reduction in tumor growth in mouse models of fibrosarcoma and breast cancer. nih.gov Similarly, in vivo experiments with novel thieno[2,3-d]pyrimidin-4-one derivatives, synthesized from an acetohydrazide intermediate, demonstrated significant reduction in tumor growth in animal models. mdpi.com These examples underscore the potential of bromophenyl-containing compounds to exhibit significant in vivo anti-cancer activity and highlight the critical need for similar animal studies on the promising antimicrobial and anticancer derivatives of the this compound scaffold.

Clinical Translation Potential

The journey from a promising laboratory compound to a clinically approved drug is long and complex. The derivatives of this compound are currently in the preclinical stages of drug discovery. The potent in vitro activity against clinically relevant pathogens and cancer cell lines suggests a strong potential for future clinical translation. acs.org

The identification of specific molecular targets, such as microbial DNA gyrase, provides a solid mechanistic foundation for their further development as antimicrobial drugs. nih.govacs.org For anticancer applications, the demonstrated cytotoxicity against cancer cell lines like HepG2 and MCF-7 indicates their potential as future chemotherapeutic agents. The next critical steps will involve comprehensive preclinical toxicology, pharmacokinetic profiling, and in vivo efficacy studies to select lead candidates for progression into human clinical trials. The structural versatility of the scaffold offers the possibility of fine-tuning the molecules to optimize their drug-like properties, enhancing their potential for successful clinical translation.

Exploration of New Biological Targets and Mechanisms

A key area of future research is the continued exploration of the biological targets and mechanisms of action for these novel compounds. For the antimicrobial derivatives of the 2-(4-bromophenyl)quinoline-4-carbohydrazide scaffold, microbial DNA gyrase has been identified as a primary target. nih.govacs.org This enzyme is crucial for bacterial DNA replication and is a well-validated target for antibiotics.

In the context of anticancer research, derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many cancers. The ability of these compounds to inhibit specific, validated targets increases their value as potential drug candidates. Future research should aim to confirm these mechanisms and explore whether these compounds interact with other cellular targets, which could reveal novel therapeutic applications or potential off-target effects. Elucidating these mechanisms is fundamental to both optimizing lead compounds and understanding their full therapeutic potential.

Q & A

Basic: What are the standard synthetic routes for 2-(4-bromophenyl)acetohydrazide, and how can purity be optimized?

Answer:

The compound is typically synthesized via hydrazinolysis of ester precursors. A common method involves refluxing methyl 2-(4-bromophenyl)acetate with excess hydrazine hydrate (80%) in ethanol for 6 hours, followed by recrystallization from ethanol to yield pale crystals (90% yield) . To optimize purity, ensure stoichiometric control of hydrazine hydrate (5 mL per 3 g ester) and use ice-cold water for precipitation to minimize byproducts. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) or repeated recrystallization in ethanol is recommended .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation employs:

- X-ray crystallography : Monoclinic crystal system (space group P2₁) with unit cell parameters a = 6.0798 Å, b = 4.8565 Å, c = 15.1126 Å, β = 98.003°, and Z = 2. Hydrogen-bonded networks along the (001) plane stabilize the lattice .

- Spectroscopy : IR identifies N–H stretches (~3180 cm⁻¹) and C=O stretches (~1650 cm⁻¹). <sup>1</sup>H NMR (DMSO-d₆) shows peaks for NH₂ (δ 4.5–5.0 ppm) and aromatic protons (δ 7.3–7.6 ppm) .

Advanced: How do derivatization strategies enhance the biological activity of this compound?

Answer:

Derivatization at the hydrazide moiety improves pharmacological properties:

- Antimycobacterial activity : Substitution with imidazo[2,1-b]thiazole (e.g., compound 5d ) achieves MIC = 1.56 µg/mL against Mycobacterium tuberculosis via broth microdilution assays. The 4-bromophenyl group enhances lipophilicity, aiding membrane penetration .

- Antiviral activity : Schiff base formation (e.g., 2-(2-oxo-4-phenylchromen-7-yloxy)-N′-substituted derivatives) inhibits HAV replication (IC₅₀ = 8.5–10.7 µg/mL) by targeting viral adsorption .

Methodology : React with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under mild conditions (30 min, room temperature) to form hydrazone derivatives .

Advanced: What contradictions exist in thermal stability data, and how can they be resolved?

Answer:

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, but conflicting reports attribute mass loss to either oxidative degradation or sublimation. To resolve:

- Perform simultaneous TGA-DSC : Exothermic peaks at 220–250°C confirm oxidative decomposition, while endothermic peaks indicate sublimation .

- Compare under inert vs. oxidative atmospheres. For this compound, N₂ gas shows sublimation-dominated weight loss, while air triggers combustion .

Advanced: How can crystallographic data guide the design of co-crystals for improved solubility?

Answer:

The hydrogen-bonding network (N–H···O and C–H···O interactions) in the crystal lattice (e.g., R₂²(18) motifs) suggests potential co-formers:

- Co-crystal design : Use carboxylic acids (e.g., succinic acid) to form N–H···O bonds with the hydrazide group. Computational modeling (e.g., Mercury CSD) predicts packing efficiency .

- Experimental validation : Screen solvents (e.g., methanol/water mixtures) via slow evaporation. Monitor solubility enhancement via UV-Vis spectroscopy .

Basic: What assays are used to evaluate the antioxidant activity of hydrazide derivatives?

Answer:

- DPPH radical scavenging : Measure absorbance at 517 nm after incubating derivatives (10–100 µM) with DPPH solution. IC₅₀ values < 50 µM indicate potent activity .

- Hydrogen peroxide assay : Quantify H₂O₂ decomposition via titration with potassium permanganate. Activity correlates with electron-donating substituents (e.g., –OCH₃) on the phenyl ring .

Advanced: How does substituent position (para vs. meta) on the phenyl ring affect bioactivity?

Answer:

- Para-substitution (e.g., 4-bromo) enhances antitubercular activity due to increased hydrophobicity and π-π stacking with mycobacterial enzyme pockets .

- Meta-substitution (e.g., 3-methyl in Schiff bases) reduces planarity, weakening DNA binding in cytotoxic assays. Compare via molecular docking (AutoDock Vina) and IC₅₀ values against HeLa cells .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods during synthesis .

- Spill management : Neutralize with 10% sodium bicarbonate, collect with inert absorbents, and dispose as halogenated waste .

Advanced: How can conflicting cytotoxicity data be reconciled across studies?

Answer:

Discrepancies arise from assay conditions:

- Cell line variability : Test against standardized panels (e.g., NCI-60). For example, this compound shows IC₅₀ = 12 µM in MCF-7 vs. 45 µM in HEK293 .

- Apoptosis vs. necrosis : Use flow cytometry (Annexin V/PI staining) to differentiate mechanisms. Contradictory IC₅₀ values may reflect dominant necrotic pathways in certain cell types .

Advanced: What computational tools predict the pharmacokinetic properties of novel derivatives?

Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition. Derivatives with imidazo[2,1-b]thiazole show improved bioavailability .

- Molecular dynamics (MD) : Simulate binding stability (e.g., to M. tuberculosis enoyl-ACP reductase) using GROMACS. RMSD < 2 Å over 50 ns indicates stable target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.